molecular formula C11H16O2 B13186815 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol

1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol

Cat. No.: B13186815
M. Wt: 180.24 g/mol
InChI Key: MTOXIXZPTVCLFJ-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol and contains both hydroxyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the catalytic hydrogenation of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione using a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide, potassium dichromate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: 1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione.

    Reduction: 1-[4-(Propan-2-yl)phenyl]ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol is unique due to its dual hydroxyl groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxyl and isopropyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)ethane-1,2-diol

InChI

InChI=1S/C11H16O2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11-13H,7H2,1-2H3

InChI Key

MTOXIXZPTVCLFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CO)O

Origin of Product

United States

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